molecular formula C13H13ClN2 B1466798 4-Chloro-6-(3,5-dimethylphenyl)-2-methylpyrimidine CAS No. 1484533-77-8

4-Chloro-6-(3,5-dimethylphenyl)-2-methylpyrimidine

Cat. No.: B1466798
CAS No.: 1484533-77-8
M. Wt: 232.71 g/mol
InChI Key: XMSRVCWOJDVZLK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 4-Chloro-6-(3,5-dimethylphenyl)-2-methylpyrimidine is C12H11ClN2 . The molecular weight is 218.68 .


Chemical Reactions Analysis

While the specific chemical reactions involving this compound are not well-documented, similar compounds are known to undergo various transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented in the literature .

Scientific Research Applications

Chemical Synthesis and Transformations

4-Chloro-6-(3,5-dimethylphenyl)-2-methylpyrimidine is an intermediate in the synthesis of various chemical compounds. For instance, it's used in the creation of 4-tert-butylperoxy-6-methylpyrimidine and its derivatives through a reaction with barium-tert-butylperoxide, which undergo radical-type rearrangement to form various pyrimidone compounds (Kropf & Ball, 1976). Additionally, its transformation during degenerate transesterification reactions has been studied, contributing valuable insights into the behavior of pyrimidine derivatives in different solvents (Jackman, Petrei, & Smith, 1991).

Role in Medicinal Chemistry

This compound plays a role in medicinal chemistry, particularly in the synthesis of anticancer drugs. For example, it's a key intermediate in the synthesis of dasatinib, an anticancer drug, showcasing its importance in pharmaceutical research (Guo Lei-ming, 2012).

Applications in Purine Synthesis

The compound is instrumental in purine synthesis. It's used in the creation of amplifiers for phleomycin against E. coli, indicating its potential in developing antibacterial agents (Brown, Jones, Angyal, & Grigg, 1972).

Involvement in Polymer Chemistry

This chemical is also significant in the field of polymer chemistry. It serves as a precursor in the polymerization of 2,6-dimethylphenol, used in the synthesis of polymers like poly(2,6-dimethyl-1,4-phenylene ether) (Kim, Shin, Kim, Kim, & Kim, 2018).

Other Chemical Reactions

Its derivatives have been synthesized for various purposes, including the study of their reaction kinetics and mechanism, and their potential in HIV and Kinesin Eg5 inhibition (Al-Masoudi, Kassim, & Abdul-Reda, 2014). Furthermore, the compound's reaction with different nucleophiles and its chlorination process have been a subject of study, contributing to our understanding of pyrimidine chemistry (Gershon & Grefig, 1984).

Mechanism of Action

The mechanism of action of 4-Chloro-6-(3,5-dimethylphenyl)-2-methylpyrimidine is not well-documented in the literature .

Safety and Hazards

The safety and hazards associated with 4-Chloro-6-(3,5-dimethylphenyl)-2-methylpyrimidine are not well-documented in the literature .

Future Directions

The future directions for research on 4-Chloro-6-(3,5-dimethylphenyl)-2-methylpyrimidine are not well-documented in the literature .

Properties

IUPAC Name

4-chloro-6-(3,5-dimethylphenyl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2/c1-8-4-9(2)6-11(5-8)12-7-13(14)16-10(3)15-12/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSRVCWOJDVZLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=NC(=N2)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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